molecular formula C14H15N5O2 B11840185 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11840185
M. Wt: 285.30 g/mol
InChI Key: KVYLQEQPELGZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzylamine and 3-methylxanthine.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Using continuous flow reactors to maintain consistent reaction conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine compound found in chocolate with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

8-amino-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C14H15N5O2/c1-8-5-3-4-6-9(8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H2,15,16)(H,17,20,21)

InChI Key

KVYLQEQPELGZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N)N(C(=O)NC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.